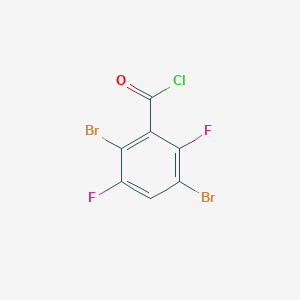
2,5-Dibromo-3,6-difluorobenzoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-difluorobenzoylchloride is an organic compound with the molecular formula C7HBr2ClF2O and a molecular weight of 334.34 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2,5-Dibromo-3,6-difluorobenzoylchloride typically involves the chlorination of 2,5-dibromo-3,6-difluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dibromo-3,6-difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Conditions: Reflux.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,5-Dibromo-3,6-difluorobenzoylchloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Corresponding amides, esters, or thioesters.
-
Reduction Reactions: : The compound can be reduced to form 2,5-dibromo-3,6-difluorobenzyl alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions, typically in an inert atmosphere.
-
Oxidation Reactions: : The compound can be oxidized to form 2,5-dibromo-3,6-difluorobenzoic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Applications De Recherche Scientifique
2,5-Dibromo-3,6-difluorobenzoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoylchloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the presence of amines, the compound forms amides, which can have various biological activities .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-3,6-difluorobenzoylchloride can be compared with other benzoyl chloride derivatives such as:
2,6-Difluorobenzoyl chloride: Similar in structure but lacks bromine atoms.
2,5-Dibromo-3,6-difluorobenzoic acid: The carboxylic acid derivative of the compound, used in different synthetic routes and applications.
3,5-Dibromo-4-hydroxybenzoyl chloride: Another brominated benzoyl chloride with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7HBr2ClF2O |
|---|---|
Poids moléculaire |
334.34 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBr2ClF2O/c8-2-1-3(11)5(9)4(6(2)12)7(10)13/h1H |
Clé InChI |
DSFANLBJECXOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)
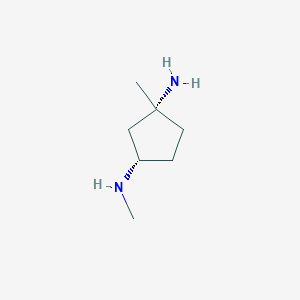

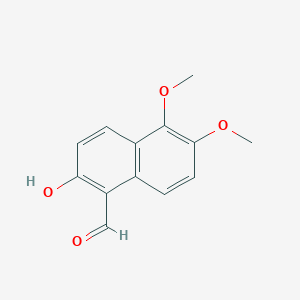
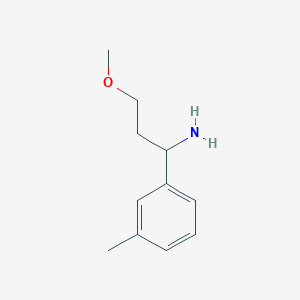
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)

![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
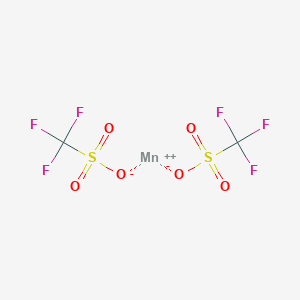

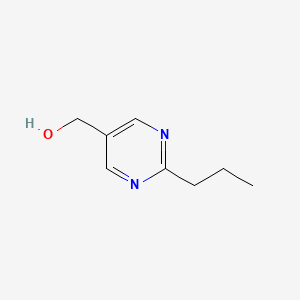
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)

